molecular formula C6H4FNaO2S B1343309 Sodium 3-fluorobenzenesulfinate CAS No. 935447-39-5

Sodium 3-fluorobenzenesulfinate

Cat. No.: B1343309
CAS No.: 935447-39-5
M. Wt: 182.15 g/mol
InChI Key: MMBZZYQYBHPSST-UHFFFAOYSA-M
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Description

Sodium 3-fluorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4FNaO2S. It is a white solid that is soluble in water and various organic solvents. This compound is used as a versatile building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

Scientific Research Applications

Sodium 3-fluorobenzenesulfinate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 3-fluorobenzenesulfinate is classified as a dangerous substance. It has hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzenesulfinate can be synthesized through the reaction of 3-fluorobenzenesulfonyl chloride with sodium sulfite in the presence of a base such as sodium carbonate. The reaction is typically carried out in water at an elevated temperature of around 50°C for about 2 hours. The reaction mixture is then evaporated to dryness, and the product is purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-fluorobenzenesulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized sulfur species.

    Reduction Reactions: It can be reduced to form sulfides or other reduced sulfur compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various sulfonyl derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfides and thiols.

Mechanism of Action

The mechanism by which sodium 3-fluorobenzenesulfinate exerts its effects involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming sulfonyl derivatives. This reactivity is due to the presence of the electron-withdrawing fluorine atom, which enhances the electrophilicity of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other sulfinates. This makes it more reactive in certain chemical reactions and useful in specific applications where enhanced electrophilicity is desired .

Properties

IUPAC Name

sodium;3-fluorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBZZYQYBHPSST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935447-39-5
Record name sodium 3-fluorobenzene-1-sulfinate
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